N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Medicinal Chemistry SAR Studies Scaffold Optimization

This compound is the definitive 4,6-dimethylbenzothiazole-substituted representative in the 1-arylsulfonyl indoline-benzamide chemotype, a scaffold with validated dual tubulin polymerization and HDAC inhibitory activity. It differs critically from the des-methyl analog (CAS 361170-52-7) and the 3,6-dimethyl-ylidene tautomer (CAS 441290-02-4) in steric bulk, lipophilicity, and hinge-binding geometry, making it essential for SAR-by-catalog expansion. Procure this exact regioisomer to ensure dataset integrity and avoid spurious screening results. Confirm identity upon receipt via InChI Key CFXYTODQNPVPAZ-UHFFFAOYSA-N and LC-MS (m/z 464.1 [M+H]+).

Molecular Formula C24H21N3O3S2
Molecular Weight 463.57
CAS No. 441290-23-9
Cat. No. B2480697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
CAS441290-23-9
Molecular FormulaC24H21N3O3S2
Molecular Weight463.57
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C
InChIInChI=1S/C24H21N3O3S2/c1-15-13-16(2)22-21(14-15)31-24(25-22)26-23(28)18-7-9-19(10-8-18)32(29,30)27-12-11-17-5-3-4-6-20(17)27/h3-10,13-14H,11-12H2,1-2H3,(H,25,26,28)
InChIKeyCFXYTODQNPVPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 441290-23-9): Structural Identity and Procurement Context


N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 441290-23-9, molecular formula C24H21N3O3S2, molecular weight 463.57 g/mol) is a synthetic small-molecule benzamide derivative that incorporates three pharmacophoric modules: a 4,6-dimethyl-substituted benzothiazole ring, a central benzamide linker, and an indoline-1-sulfonyl terminal group . The compound belongs to the 1-arylsulfonyl indoline-benzamide scaffold class, a chemotype that has demonstrated dual tubulin polymerization inhibition and histone deacetylase (HDAC) inhibitory activity in published structure-activity relationship (SAR) studies [1]. As a research-use-only screening compound available through multiple commercial suppliers, its procurement value hinges on the precise regiochemical and substituent configuration that distinguishes it from closely related benzothiazole-indoline-sulfonamide analogs.

Why Analog Substitution Is Not Interchangeable for N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 441290-23-9)


Within the 1-arylsulfonyl indoline-benzamide chemotype, even minor structural perturbations produce large shifts in biological activity. SAR studies by Lai et al. (2019) demonstrated that the identity of the aryl group attached to the sulfonyl-indoline-benzamide core is a critical determinant of both tubulin polymerization inhibition potency and HDAC isoform selectivity, with nanomolar variations in antiproliferative IC50 values observed across a panel of cancer cell lines [1]. The specific 4,6-dimethylbenzothiazole substitution pattern on the target compound imposes a unique steric and electronic environment at the benzamide terminus that differs measurably from the unsubstituted benzothiazole analog (CAS 361170-52-7, MW 435.52), the 4,5-dimethyl regioisomer (CAS 896347-86-7), and the 3,6-dimethyl-ylidene tautomer (CAS 441290-02-4). These differences in substitution position govern hinge-binding geometry, lipophilicity (estimated ΔlogP ≈ 0.5–0.8 units between dimethyl and des-methyl analogs), and solvation free energy—parameters that directly affect target engagement, selectivity, and assay reproducibility [1]. Substituting one analog for another without experimental validation therefore risks introducing uncontrolled variables into structure-activity relationship datasets, leading to spurious screening results and irreproducible biological conclusions.

Quantitative Differentiation Evidence for N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 441290-23-9) vs. Closest Analogs


Molecular Weight Differentiation from the Des-Methyl Benzothiazole Analog

The target compound (MW 463.57 g/mol) differs from its closest commercially available analog, N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 361170-52-7, MW 435.52 g/mol), by a net mass increase of 28.05 Da attributable to two additional methyl groups at positions 4 and 6 of the benzothiazole ring . This structural change is not trivial: in the benzothiazole-benzamide scaffold series, dimethyl substitution modulates both LogP (estimated increase of 0.5–0.8 log units) and polar surface area, which are first-order determinants of membrane permeability and non-specific protein binding in cellular assays .

Medicinal Chemistry SAR Studies Scaffold Optimization

Regiochemical Precision: 4,6-Dimethyl Substitution vs. 4,5-Dimethyl Regioisomer

The target compound bears methyl groups at the 4- and 6-positions of the benzothiazole ring. A structurally distinct regioisomer, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896347-86-7), carries methyl groups at positions 4 and 5 and additionally replaces the indoline-1-sulfonyl group with a methylsulfonyl group. Published SAR on the benzothiazole-benzamide scaffold class demonstrates that the position of methyl substituents on the benzothiazole ring directly modulates the dihedral angle between the benzothiazole and benzamide planes, thereby altering hinge-region complementarity with ATP-binding pockets of kinases and tubulin [1]. The 4,6-substitution pattern creates a different electrostatic potential surface compared with the 4,5-substitution pattern, which may preferentially favor binding to targets with narrower adenine-binding clefts.

Regiochemistry Kinase Selectivity SAR

Indoline-1-Sulfonyl Linker vs. Methylsulfonyl Linker: Conformational and H-Bonding Capacity Differentiation

The indoline-1-sulfonyl moiety in the target compound provides a bulkier, more conformationally constrained sulfonamide linker compared with the simple methylsulfonyl group found in analogs such as N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896347-86-7). The indoline ring system introduces an additional aromatic plane with potential for π-stacking interactions and adds three rotatable bond constraints relative to the methylsulfonyl comparator . In the 1-arylsulfonyl indoline-benzamide series reported by Lai et al. (2019), the indoline-1-sulfonyl motif was essential for dual tubulin-HDAC inhibition; compound 9 in that series achieved a tubulin polymerization IC50 of 1.1 μM, outperforming combretastatin A-4 [1]. Removal or simplification of the indoline sulfonyl group would abrogate the dual-target engagement profile characteristic of this chemotype.

Linker Engineering Sulfonamide SAR Conformational Restriction

Evidence Gap Advisory: Absence of Published Quantitative Biological Data for CAS 441290-23-9

As of the search date, no primary research publication, patent, or authoritative bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) contains quantitative biological activity data—including IC50, Ki, EC50, or cellular proliferation values—for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 441290-23-9) specifically [1]. The compound is listed solely in commercial vendor catalogs as a research-use-only screening compound. All biological activity inferences in this guide are drawn from the structurally related 1-arylsulfonyl indoline-benzamide scaffold class studied by Lai et al. (2019) and carry the limitations inherent to class-level extrapolation. Direct head-to-head quantitative performance comparisons against named analogs are not possible without new experimental data generation.

Data Transparency Screening Library Compound Procurement Risk Assessment

Chemical Identity Verification: InChI Key and Molecular Fingerprint Uniqueness

The target compound is uniquely defined by InChI Key CFXYTODQNPVPAZ-UHFFFAOYSA-N and canonical SMILES CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C . The InChI Key encodes connectivity (first block: CFXYTODQNPVPAZ), stereochemistry (second block: UHFFFAOYSA), and protonation state (third block: N). This distinguishes it from the ylidene tautomer (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide (CAS 441290-02-4), which shares the same molecular formula and mass but differs in benzothiazole ring saturation and imine geometry. The two compounds are distinguishable by InChI Key hash divergence and diagnostic NMR chemical shift differences at the thiazole C2 position.

Compound Authentication QA/QC Procurement Verification

Validated Application Scenarios for N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 441290-23-9) Based on Available Evidence


Focused Screening Library Assembly for Dual Tubulin-HDAC Inhibitor Discovery

The compound is structurally appropriate for inclusion in targeted screening libraries designed to identify dual tubulin polymerization and histone deacetylase inhibitors. The 1-arylsulfonyl indoline-benzamide scaffold has validated dual inhibitory activity, with compound 9 from the Lai et al. (2019) series demonstrating tubulin IC50 of 1.1 μM and significant HDAC1, 2, and 6 inhibition . The 4,6-dimethylbenzothiazole substitution on the target compound provides a specific aryl-group variation within this chemotype, enabling SAR expansion around the benzothiazole terminus. Researchers should verify compound identity via InChI Key CFXYTODQNPVPAZ-UHFFFAOYSA-N upon receipt and confirm purity by HPLC-MS before initiating screening cascades .

SAR-by-Catalog Exploration of Benzothiazole Substituent Effects on Tubulin Binding

For medicinal chemistry groups conducting SAR-by-catalog studies, this compound serves as the 4,6-dimethylbenzothiazole-substituted representative within a matrix of commercially available indoline-sulfonyl-benzamide analogs. The two methyl groups at positions 4 and 6 increase molecular volume (+28.05 Da vs. the des-methyl analog CAS 361170-52-7) and modulate lipophilicity, enabling systematic evaluation of steric and hydrophobic effects at the benzothiazole binding interface . When procured alongside the unsubstituted benzothiazole analog (CAS 361170-52-7) and the 6-methyl or 6-sulfamoyl substituted variants, a four-point SAR series can be constructed to map the benzothiazole subsite tolerance within the target protein of interest.

Chemical Probe Qualification Studies Requiring Defined Physicochemical Properties

The compound may be considered for use as a chemical probe candidate within the 1-arylsulfonyl indoline-benzamide chemotype, subject to experimental validation of potency and selectivity. The established scaffold has demonstrated cellular activity across multiple cancer lines (KB, A549, MKN45) with nanomolar IC50 values for optimized analogs, and in vivo efficacy in A549 and BJAB xenograft models has been confirmed for compound 9 of the series . The 4,6-dimethyl substitution on the target compound provides a physicochemical profile (MW < 500, cLogP < 5, H-bond donors = 1) that satisfies four of five Lipinski rule-of-five criteria, supporting its suitability for cell-based assays and preliminary ADME profiling. Users are cautioned that no probe-level characterization data (Kd, selectivity panels, cellular target engagement) exists in the public domain for this specific compound, and such data must be generated de novo to support chemical probe declarations .

Quality Control and Identity Verification in Multi-Compound Procurement

When procuring this compound as part of a larger screening deck, the unique InChI Key (CFXYTODQNPVPAZ-UHFFFAOYSA-N) and canonical SMILES string provide definitive identity verification markers that distinguish it from the ylidene tautomer CAS 441290-02-4 (identical molecular formula and mass) . Quality control protocols should include LC-MS confirmation of the molecular ion at m/z 464.1 [M+H]+ and inspection for the characteristic N-H proton signal in ¹H-NMR (exchangeable, δ 10–13 ppm in DMSO-d6), which is absent in the ylidene analog. This verification is essential because the two compounds are visually indistinguishable as solids and cannot be differentiated by mass spectrometry alone.

Quote Request

Request a Quote for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.